N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide
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Overview
Description
N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is a complex organic compound with potential therapeutic applications. This compound features a naphthamide group attached to an indole ring, which is further modified with a m-tolylamino group and a thioether linkage. Its intricate structure suggests a variety of possible interactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis. The final step is the attachment of the naphthamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and specific solvents would be optimized to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indoles or naphthamides.
Scientific Research Applications
. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying protein interactions. In medicine, it has potential therapeutic applications, possibly as an anti-inflammatory or anticancer agent. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood, but it likely involves interactions with specific molecular targets and pathways. Potential targets could include enzymes or receptors involved in inflammatory or cancerous processes. The thioether linkage and the naphthamide group may play crucial roles in these interactions.
Comparison with Similar Compounds
N-(2-(3-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide
N-(2-(3-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide
Uniqueness: This compound is unique due to its specific arrangement of functional groups, which may confer distinct biological and chemical properties compared to similar compounds. Its potential therapeutic applications and interactions with molecular targets set it apart from its analogs.
Properties
IUPAC Name |
N-[2-[3-[2-(3-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O2S/c1-21-7-6-10-25(17-21)32-29(34)20-36-28-19-33(27-12-5-4-11-26(27)28)16-15-31-30(35)24-14-13-22-8-2-3-9-23(22)18-24/h2-14,17-19H,15-16,20H2,1H3,(H,31,35)(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSAGAHTIXIXLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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